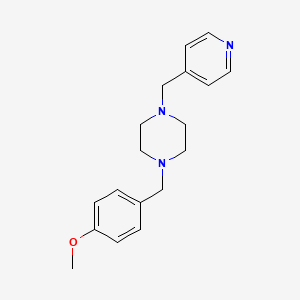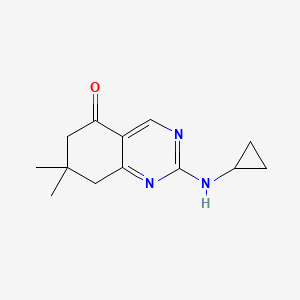
8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine, also known as IPIP, is a purine derivative that has gained attention in the scientific community due to its potential use as a pharmaceutical agent. IPIP has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively studied. In
Wissenschaftliche Forschungsanwendungen
8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine has been extensively studied for its potential use as a pharmaceutical agent. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to have neuroprotective effects.
Wirkmechanismus
The mechanism of action of 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine involves the inhibition of adenosine deaminase, an enzyme that plays a key role in the metabolism of adenosine. Adenosine is an important signaling molecule in the body that regulates a variety of physiological processes. By inhibiting adenosine deaminase, 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine increases the levels of adenosine, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine is that it is a relatively simple molecule to synthesize, making it readily available for use in lab experiments. Additionally, 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine has been extensively studied, and its mechanism of action is well-understood. However, one limitation of 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine is that it is not very water-soluble, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine. One area of interest is the development of more water-soluble derivatives of 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine, which would make it easier to use in certain experimental settings. Additionally, further research is needed to fully understand the potential therapeutic applications of 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine, particularly in the treatment of Parkinson's disease. Finally, more research is needed to fully understand the biochemical and physiological effects of 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine, particularly in the context of its potential use as a pharmaceutical agent.
Synthesemethoden
The synthesis of 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine involves a series of chemical reactions starting with the reaction of 2-amino-6-chloropurine with isopropylamine to yield 2-amino-6-(isopropylamino)purine. This compound is then reacted with piperazine to yield 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine. The synthesis of 8-(4-isopropyl-1-piperazinyl)-9H-purin-6-amine has been optimized and can be carried out in high yields with good purity.
Eigenschaften
IUPAC Name |
8-(4-propan-2-ylpiperazin-1-yl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N7/c1-8(2)18-3-5-19(6-4-18)12-16-9-10(13)14-7-15-11(9)17-12/h7-8H,3-6H2,1-2H3,(H3,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSJSETWIGBAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=NC3=NC=NC(=C3N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(propan-2-yl)piperazin-1-yl]-9H-purin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-5-[2-(diethylamino)ethyl]-1,3,5-triazinane-2-thione](/img/structure/B5732420.png)
![2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5732426.png)
![5-[(3-chlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5732439.png)
![1-[2-(4-chlorophenoxy)-2-methylpropanoyl]-4-methylpiperazine](/img/structure/B5732443.png)


![4-[5-(4-methylbenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5732457.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B5732465.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5732472.png)

![3-(4-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B5732484.png)


